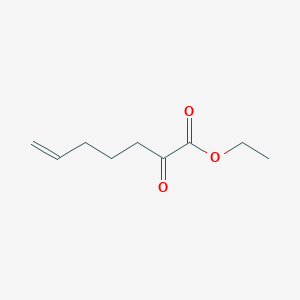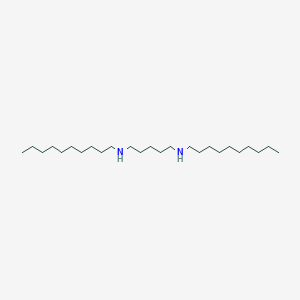![molecular formula C15H12Te B14626259 Benzene, 1-methyl-4-[(phenylethynyl)telluro]- CAS No. 56950-08-4](/img/structure/B14626259.png)
Benzene, 1-methyl-4-[(phenylethynyl)telluro]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 1-methyl-4-[(phenylethynyl)telluro]-: is an organotellurium compound characterized by the presence of a tellurium atom bonded to a phenylethynyl group, which is further attached to a benzene ring substituted with a methyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methyl-4-[(phenylethynyl)telluro]- typically involves the reaction of 1-methyl-4-iodobenzene with phenylethynyltellurium trichloride under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as triethylamine. The reaction proceeds through a cross-coupling mechanism, resulting in the formation of the desired product.
Industrial Production Methods: While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound.
化学反应分析
Types of Reactions:
Oxidation: Benzene, 1-methyl-4-[(phenylethynyl)telluro]- can undergo oxidation reactions, where the tellurium atom is oxidized to higher oxidation states. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the tellurium atom to lower oxidation states. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The compound can participate in substitution reactions, where the phenylethynyl group can be replaced by other functional groups. This can be achieved using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed:
Oxidation: Oxidized derivatives of the tellurium atom.
Reduction: Reduced forms of the tellurium atom.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: Benzene, 1-methyl-4-[(phenylethynyl)telluro]- is used as a reagent in organic synthesis, particularly in the formation of tellurium-containing compounds. It is also studied for its unique reactivity and potential as a catalyst in certain chemical reactions.
Biology: In biological research, this compound is investigated for its potential as an antioxidant due to the presence of the tellurium atom, which can scavenge free radicals. It is also explored for its potential cytotoxic effects on cancer cells.
Medicine: The compound’s antioxidant properties make it a candidate for developing therapeutic agents aimed at reducing oxidative stress-related diseases
Industry: In the industrial sector, Benzene, 1-methyl-4-[(phenylethynyl)telluro]- is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of Benzene, 1-methyl-4-[(phenylethynyl)telluro]- involves its interaction with molecular targets through the tellurium atom. The tellurium atom can undergo redox reactions, which play a crucial role in its antioxidant activity. Additionally, the compound can interact with cellular components, leading to cytotoxic effects. The exact molecular pathways involved in these actions are still under investigation, but they likely involve the modulation of oxidative stress and disruption of cellular processes.
相似化合物的比较
- Benzene, 1-methyl-4-(phenylmethyl)-
- Benzene, 1-methyl-4-(phenylsulfonyl)-
- Benzene, 1-ethynyl-4-methyl-
Comparison: Benzene, 1-methyl-4-[(phenylethynyl)telluro]- is unique due to the presence of the tellurium atom, which imparts distinct chemical properties compared to similar compounds. For instance, Benzene, 1-methyl-4-(phenylmethyl)- lacks the tellurium atom and therefore does not exhibit the same redox activity. Similarly, Benzene, 1-methyl-4-(phenylsulfonyl)- contains a sulfonyl group instead of the tellurium atom, resulting in different reactivity and applications. Benzene, 1-ethynyl-4-methyl- has an ethynyl group but lacks the tellurium atom, leading to different chemical behavior.
属性
CAS 编号 |
56950-08-4 |
|---|---|
分子式 |
C15H12Te |
分子量 |
319.9 g/mol |
IUPAC 名称 |
1-methyl-4-(2-phenylethynyltellanyl)benzene |
InChI |
InChI=1S/C15H12Te/c1-13-7-9-15(10-8-13)16-12-11-14-5-3-2-4-6-14/h2-10H,1H3 |
InChI 键 |
SWTIJQVHKMONTN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)[Te]C#CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


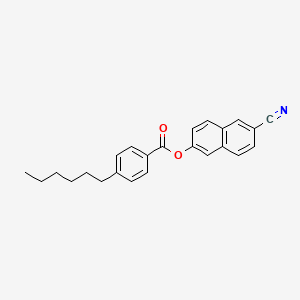


![N-[(E)-[4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]phenyl]methylideneamino]-2-pyridin-1-ium-1-ylacetamide;chloride](/img/structure/B14626198.png)
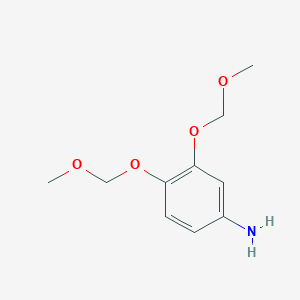


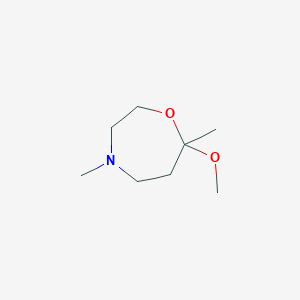
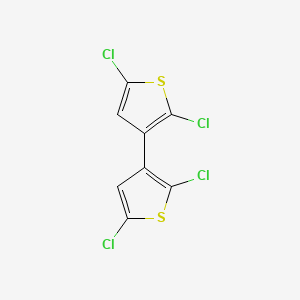
![4-Benzyl-2-({4-[(pyridin-2-yl)methyl]phenoxy}methyl)morpholine](/img/structure/B14626231.png)

